molecular formula C16H15FN2O3S B2553730 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide CAS No. 921786-63-2

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2553730
CAS No.: 921786-63-2
M. Wt: 334.37
InChI Key: PCUYPEBSVOLLEU-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a 1-ethyl-2-oxoindoline core linked to a 4-fluorophenylsulfonamide group. The fluorine substituent at the para position of the benzene ring may enhance binding affinity through electron-withdrawing effects and improve metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUYPEBSVOLLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound’s key features with its closest analogs:

Compound Name / ID Substituent on Benzene Ring Molecular Formula Molecular Weight logP logD Polar Surface Area (Ų)
Target Compound 4-Fluoro C₁₇H₁₇FN₂O₃S 348.40* ~3.0† ~2.9† ~56†
F721-0023 4-Methyl C₁₇H₁₈N₂O₃S 330.41 2.984 2.974 56.63
F721-0032 2-Methoxy-5-methyl C₁₈H₂₀N₂O₄S 360.43 2.785 2.775 64.26
F743-0096 2-Methoxy-4,5-dimethyl C₁₉H₂₂N₂O₄S 374.46 N/A N/A N/A

*Calculated based on molecular formula; †Estimated from analogs.

Key Observations :

  • Fluorine vs. Methyl : The target compound’s 4-fluoro group reduces molecular weight compared to F721-0032’s bulkier 2-methoxy-5-methyl substituent. Fluorine’s electronegativity may increase polarity, though logP remains comparable to F721-0023’s 4-methyl analog .
  • Solubility : The target compound’s estimated logSw (water solubility) is approximately -3.5, similar to F721-0023 (-3.51), suggesting moderate aqueous solubility challenges .

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